molecular formula C12H12ClNO2 B2928380 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone CAS No. 2034305-46-7

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone

Cat. No.: B2928380
CAS No.: 2034305-46-7
M. Wt: 237.68
InChI Key: JQAXWSQECZKSFM-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is a bicyclic ketone derivative featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a 4-chlorophenyl group. Key physicochemical properties include its molecular formula (C₁₂H₁₁ClNO₂) and a molecular weight of 236.68 g/mol.

Properties

IUPAC Name

(4-chlorophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-9-3-1-8(2-4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAXWSQECZKSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. Subsequent functionalization introduces the chlorophenyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups to form more saturated structures.

  • Substitution: : Replacing substituents on the aromatic ring or the bicyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: : Electrophilic aromatic substitution typically uses Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of various functional groups such as nitro, alkyl, or acyl groups.

Scientific Research Applications

Chemistry and Biology

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antiviral properties.

Industry

The compound finds applications in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, derivatives that act as enzyme inhibitors may bind to active sites, preventing the enzyme from catalyzing its natural reaction. The molecular targets and pathways involved would vary based on the specific application and derivative.

Comparison with Similar Compounds

Modifications to the Aromatic Substituent

a. Halogen Substitution

  • 3-Chloro-4-fluorophenyl analog : Replacing the 4-chlorophenyl group with a 3-chloro-4-fluorophenyl moiety alters electronic properties and steric bulk. This substitution may enhance interactions with hydrophobic pockets in target enzymes, though specific activity data are unavailable .
  • 4-Fluorobut-2-enoyl derivatives: Complex analogs (e.g., ) integrate fluorinated alkenyl groups, which could improve metabolic stability or bioavailability .

b. Extended Aromatic Systems

  • Pyrido[4,3-J]pyrimidine hybrids : Compounds like those in and feature fused heteroaromatic systems, expanding π-π stacking capabilities. These derivatives are often synthesized via Pd-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂), yielding intermediates for anticancer agents .

Functional Group Additions

a. Alcohol and Ether Derivatives

  • 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol : The addition of a hydroxyl group improves solubility (logP reduction) and enables further functionalization (e.g., etherification) .
  • Ethyl 5-(2-oxa-5-azabicyclo[...]pyrimidine-3-carboxylate : Ester groups () introduce sites for prodrug strategies or hydrolytic activation .

b. Salt Forms

  • Oxalate salts: The oxalate salt of the parent bicyclo structure (C₇H₁₁NO₅, MW 189.17) is commonly used to enhance crystallinity and stability .
  • Hydrochloride salts : Employed in intermediates (e.g., ) to improve handling and reaction efficiency .

Key Observations :

  • Higher yields (57–71%) are achieved in SN2-type reactions (e.g., ), whereas Pd-mediated couplings yield <10% due to steric and electronic challenges .
  • Polar solvents (DMSO, dioxane) and elevated temperatures are critical for activating the bicyclo core in nucleophilic substitutions .

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic framework with a methanone group and a chlorophenyl substituent, contributing to its unique pharmacological properties. The molecular formula is C13H14ClNC_{13}H_{14}ClN with a molecular weight of approximately 235.71 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The specific biological activities of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone are still under investigation, but preliminary studies suggest:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes that are crucial for metabolic processes.
  • Modulation of Neurotransmitter Systems : The compound could affect neurotransmitter levels, particularly in the central nervous system.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters include absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismLiver (CYP450)
ExcretionUrinary

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Antiparasitic Activity : A study investigated the efficacy of similar bicyclic compounds against Trypanosoma brucei, revealing that structural modifications can enhance potency against this parasite . While specific data on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is limited, the findings suggest a promising avenue for further research.
  • Neuropharmacological Effects : Compounds with similar frameworks have demonstrated effects on neurotransmitter systems, potentially indicating that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone might influence mood or cognitive functions .
  • Cytotoxicity Studies : In vitro studies have shown that related azabicyclic compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

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